molecular formula C39H65N9O9 B109922 [Lys5,MeLeu9,Nle10]-NKA(4-10) CAS No. 137565-28-7

[Lys5,MeLeu9,Nle10]-NKA(4-10)

货号 B109922
CAS 编号: 137565-28-7
分子量: 804 g/mol
InChI 键: FIBMQAYBIOYAKI-HLYNNXGTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[Lys5,MeLeu9,Nle10]-NKA(4-10)” is a derivative of Neurokinin A . It is an NK2 agonist with an IC50 value of 6.1 nM . It has the ability to induce contraction in smooth muscle cells of rodents . The molecular formula of this compound is C39H65N9O9 .

科学研究应用

1. 放射配体的开发和表征[Lys5,MeLeu9,Nle10]-NKA(4-10)已被用于开发选择性放射配体,用于催肽NK2受体。研究表明,当这个肽被碘化时,在大鼠胃底和其他组织中特异性结合到NK2受体,如在大鼠胃底和其他组织中所证实(Burcher, Badgery-Parker, Zeng, & Lavielle, 1993)(Badgery-Parker, Zeng, Lavielle, & Burcher, 1993)

2. 神经源性膀胱功能障碍的治疗已开发了[Lys5,MeLeu9,Nle10]-NKA(4-10)的口服崩解片(ODT)制剂,用于治疗神经源性膀胱功能障碍。该制剂在使用大鼠急性脊髓损伤模型进行体内有效性研究中表现出潜力(Bae, Johnston, Chaiittianan, Sutthanut, Jay, & Marson, 2018)

3. 人类尿道膀胱的研究研究已经使用[Lys5,MeLeu9,Nle10]-NKA(4-10)在人类尿道膀胱中表征了催肽NK2受体。该肽显示了其在展示NK2受体参与膀胱逼尿肌收缩中的作用(Zeng, Moore, & Burcher, 1995)

4. 小猪的促动力效应神经肽NK2受体激动剂[Lys5,MeLeu9,Nle10]-NKA(4-10)已在小猪的膀胱和结肠功能上评估其促动力效应。该研究表明其通过NK2受体调节这些功能的潜力(Rupniak, Katofiasc, Marson, Ricca, Thor, & Burgard, 2019)

5. 诱导神经肽受体介导的反应研究表明,[Lys5,MeLeu9,Nle10]-NKA(4–10)可以诱导神经肽2受体介导的大鼠排尿和排便,以及神经肽1受体介导的潮红。这突显了其在神经肽受体亚型特异性生理反应中的作用(Cook, Piatt, & Marson, 2022)

6. 催肽受体研究该肽已被用于研究人类催肽NK(2)受体上神经肽A(4-10)的结构-活性关系,为揭示对受体效力、效价和亲和力重要的氨基酸残基提供了见解(Warner, Miller, & Burcher, 2002)

属性

IUPAC Name

(3S)-3-amino-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65N9O9/c1-7-8-16-27(34(42)52)44-38(56)30(19-23(2)3)48(6)31(49)22-43-39(57)33(24(4)5)47-37(55)29(20-25-14-10-9-11-15-25)46-36(54)28(17-12-13-18-40)45-35(53)26(41)21-32(50)51/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H2,42,52)(H,43,57)(H,44,56)(H,45,53)(H,46,54)(H,47,55)(H,50,51)/t26-,27-,28-,29-,30-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBMQAYBIOYAKI-HLYNNXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)N(C)C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Lys5,MeLeu9,Nle10]-NKA(4-10)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Lys5,MeLeu9,Nle10]-NKA(4-10)
Reactant of Route 2
Reactant of Route 2
[Lys5,MeLeu9,Nle10]-NKA(4-10)
Reactant of Route 3
Reactant of Route 3
[Lys5,MeLeu9,Nle10]-NKA(4-10)
Reactant of Route 4
[Lys5,MeLeu9,Nle10]-NKA(4-10)
Reactant of Route 5
Reactant of Route 5
[Lys5,MeLeu9,Nle10]-NKA(4-10)
Reactant of Route 6
Reactant of Route 6
[Lys5,MeLeu9,Nle10]-NKA(4-10)

Citations

For This Compound
84
Citations
XP Zeng, S Lavielle, E Burcher - Neuropeptides, 1994 - Elsevier
The potent contractile responses of guinea-pig airways to neurokinin A (NKA) and neuropeptide γ (NPγ) are thought to be mediated by NK-2 receptors. However, NK-2 binding sites are …
Number of citations: 11 www.sciencedirect.com
NMJ Rupniak, M Katofiasc, A Walz, KB Thor… - … of Pharmacology and …, 2018 - ASPET
Tachykinin neurokinin 2 (NK2) receptor agonists may have potential to alleviate clinical conditions associated with bladder and gastrointestinal underactivity by stimulating contraction …
Number of citations: 12 jpet.aspetjournals.org
NMJ Rupniak, E Perdona, C Griffante, P Cavallini… - PLoS …, 2018 - journals.plos.org
A series of peptide NK2 receptor agonists was evaluated for affinity, potency, efficacy, and selectivity at human recombinant NK2 and NK1 receptors expressed in CHO cells to identify …
Number of citations: 11 journals.plos.org
JB Cook, R Piatt, L Marson - Journal of Basic and Clinical Physiology …, 2022 - degruyter.com
Objectives Neurokinin 2 receptor (NK2R) agonists may be useful for treating bladder and bowel dysfunction via direct contraction of detrusor and gastrointestinal smooth muscle. The …
Number of citations: 5 www.degruyter.com
NMJ Rupniak, MA Katofiasc, J Bae… - Canadian Journal of …, 2023 - cdnsciencepub.com
The feasibility of eliciting defecation and urination after intranasal (IN) or sublingual (SL) delivery of a small peptide NK2 receptor agonist, [Lys 5 , MeLeu 9 , Nle 10 ]-NKA (4–10) , was …
Number of citations: 4 cdnsciencepub.com
L Marson, RK Piatt, MA Katofiasc, C Bobbitt… - Journal of …, 2020 - liebertpub.com
Acute administration of [Lys5,Me,Leu9,Nle10]-NKA(4-10) (LMN-NKA) produces contractions of the detrusor and rectum with voiding in intact and acutely spinal cord injured (SCI) rats. In …
Number of citations: 7 www.liebertpub.com
FJ Warner, RC Miller, E Burcher - Biochemical pharmacology, 2002 - Elsevier
A structure-activity study of the neurokinin A (NKA) fragment NKA(4–10) was performed to investigate the importance of amino acid residues for receptor efficacy, potency and affinity at …
Number of citations: 15 www.sciencedirect.com
NMJ Rupniak, MA Katofiasc, L Marson, DJ Ricca… - Neuropeptides, 2019 - Elsevier
The effects of the neurokinin NK2 receptor agonist [Lys 5 ,MeLeu 9 ,Nle 10 ]-NKA (4 – 10) (LMN-NKA) on bladder and colorectal function were examined in minipigs. In anesthetized …
Number of citations: 6 www.sciencedirect.com
NMJ Rupniak, M Katofiasc, EC Burgard… - … Archives of Pharmacology, 2018 - Springer
The effects of the tachykinin NK2 receptor agonist LMN-NKA ([Lys 5 ,MeLeu 9 ,Nle 10 ]-NKA (4-10) ) on colorectal and arterial blood pressure were examined in anesthetized macaques…
Number of citations: 6 link.springer.com
N Rupniak, M Katofiasc, A Walz, KB Thor… - … of Pharmacology and …, 2018 - researchgate.net
Tachykinin NK2 receptor agonists may have potential to alleviate clinical conditions associated with bladder and gastrointestinal under-activity by stimulating contraction of visceral …
Number of citations: 3 www.researchgate.net

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。